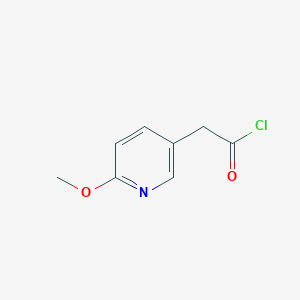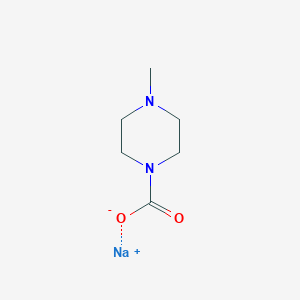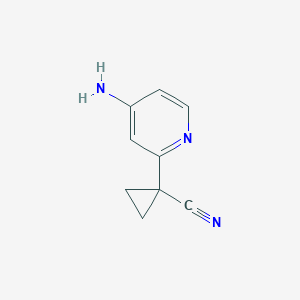![molecular formula C10H12BrN B13125771 4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine is a heterocyclic compound featuring a bromine atom attached to a cyclohepta[c]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine typically involves the bromination of 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine. One common method includes:
Starting Material: 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine.
Bromination: The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired brominated product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the ring system or remove the bromine atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: De-brominated or partially reduced ring systems.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine: Similar structure but with a chlorine atom, which may exhibit different reactivity and biological activity.
4-Fluoro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine: Contains a fluorine atom, potentially altering its electronic properties and interactions.
Uniqueness
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for diverse chemical modifications
Eigenschaften
Molekularformel |
C10H12BrN |
|---|---|
Molekulargewicht |
226.11 g/mol |
IUPAC-Name |
4-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine |
InChI |
InChI=1S/C10H12BrN/c11-10-7-12-6-8-4-2-1-3-5-9(8)10/h6-7H,1-5H2 |
InChI-Schlüssel |
JJIJWNRNEMAVNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CN=CC(=C2CC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)




![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)

![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)


![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)
